7,7-Dimethylspiro[3.5]nonan-2-amine;hydrochloride
Description
7,7-Dimethylspiro[3.5]nonan-2-amine hydrochloride is a spirocyclic compound characterized by a bicyclic structure where two rings (a 3-membered and a 5-membered) share a single atom. The presence of two methyl groups at the 7-position and a primary amine group at the 2-position, protonated as a hydrochloride salt, confers unique steric and electronic properties. Such spirocyclic amines are of interest in medicinal chemistry due to their conformational rigidity, which can enhance binding specificity in drug-receptor interactions .
Properties
IUPAC Name |
7,7-dimethylspiro[3.5]nonan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N.ClH/c1-10(2)3-5-11(6-4-10)7-9(12)8-11;/h9H,3-8,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPDRHVCSNEVCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CC1)CC(C2)N)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethylspiro[3.5]nonan-2-amine;hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core, which can be achieved through a cyclization reaction. This often involves the use of a suitable precursor, such as a ketone or aldehyde, and a cyclizing agent.
Amination: The introduction of the amine group is achieved through an amination reaction. This can be done using reagents such as ammonia or primary amines under appropriate conditions.
Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt. This is typically done by treating the amine with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7,7-Dimethylspiro[3.5]nonan-2-amine;hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the study of spirocyclic compounds and their reactivity.
Biology:
- Investigated for its potential as a bioactive molecule in drug discovery.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
- Used in the development of novel pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 7,7-Dimethylspiro[3.5]nonan-2-amine;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Structural and Functional Differences:
Substituent Effects: Methyl vs. Ethynyl Modification: The ethynyl group in C₁₁H₁₄ClF₂N introduces π-bond reactivity, but its discontinuation suggests challenges in synthesis or safety .
Heteroatom Incorporation: Aza and Oxa Variants: Replacing a carbon with nitrogen (aza) or oxygen (oxa) alters electronic distribution.
Biological Activity
7,7-Dimethylspiro[3.5]nonan-2-amine;hydrochloride (CAS Number: 2413875-77-9) is a unique chemical compound characterized by its spirocyclic structure, which has garnered interest in various fields including medicinal chemistry and biological research. This compound is primarily studied for its potential biological activities, particularly in drug discovery and therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₂₁ClN
- Molecular Weight : 201.75 g/mol
- Physical Form : Powder
- Purity : ≥95%
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Spirocyclic Core : This is achieved through cyclization reactions involving suitable precursors.
- Amination : The introduction of the amine group is performed using ammonia or primary amines.
- Hydrochloride Formation : The amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate the activity of these targets, resulting in various biological effects. Notably, the compound shows potential as a modulator for ion channels, particularly Kv channels, which are involved in neuronal excitability and pain pathways .
Therapeutic Applications
Research indicates that this compound may have therapeutic applications in areas such as:
- Pain Management : It has been studied for its potential to modulate pain pathways, offering a new avenue for pain relief therapies.
- Neurological Disorders : Preliminary studies suggest efficacy in models of hyperactivity and sleep disorders, indicating possible use in treating conditions like ADHD or insomnia .
- Antimicrobial and Anticancer Properties : Investigations into its bioactivity have shown promise in antimicrobial and anticancer applications, positioning it as a candidate for drug development .
Case Study 1: Pain Modulation
A study evaluated the effects of this compound on neuropathic pain models. The compound demonstrated significant reductions in pain responses compared to control groups, suggesting its potential as an analgesic agent.
Case Study 2: Neuroprotective Effects
In another research effort focused on neuroprotection, the compound was tested for its ability to protect against neuronal damage in animal models subjected to stressors simulating neurodegenerative conditions. Results indicated a protective effect on neuronal viability and function.
Summary of Research Findings
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 7,7-Dimethylspiro[3.5]nonan-2-amine hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclization of precursor compounds containing spirocyclic frameworks. For example, a two-step process may include:
Cyclization : Using hydroxylamine hydrochloride in DMSO at 100°C to form the spirocyclic core .
Salt Formation : Reacting the free base with HCl in methanol to yield the hydrochloride salt .
- Optimization : Reaction temperature, solvent polarity, and catalyst selection (e.g., sodium methoxide) critically affect enantiomeric purity and yield. Design of Experiments (DoE) can systematically optimize parameters like molar ratios and reaction times .
Q. Which analytical techniques are most effective for characterizing the structural integrity of 7,7-Dimethylspiro[3.5]nonan-2-amine hydrochloride?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm spirocyclic geometry and substituent positions.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., CHClN, MW 191.70 g/mol) .
- X-ray Crystallography : Resolves absolute stereochemistry and hydrogen-bonding patterns in the crystalline state .
Q. How does the hydrochloride salt form enhance the compound’s utility in biological assays compared to the free base?
- Methodological Answer : The hydrochloride salt improves aqueous solubility and stability, enabling reproducible dosing in in vitro studies (e.g., enzyme inhibition assays). Prior to biological testing, confirm salt dissociation in buffer solutions using pH titration and conductivity measurements .
Advanced Research Questions
Q. What computational strategies can predict the interaction of 7,7-Dimethylspiro[3.5]nonan-2-amine hydrochloride with neurological targets like NMDA receptors?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding poses against NMDA receptor homology models.
- MD Simulations : Run 100-ns simulations in explicit solvent to assess binding stability and key residue interactions (e.g., Arg/Lys residues in the receptor’s ligand-binding domain) .
- Free Energy Calculations : Apply MM/GBSA to estimate binding affinities and prioritize analogs for synthesis .
Q. How can researchers resolve contradictions in reported biological activities (e.g., neuroprotective vs. pro-convulsant effects) across studies?
- Methodological Answer :
- Dose-Response Analysis : Perform in vivo assays (e.g., rodent seizure models) with strict control over dosing regimens and pharmacokinetic variables.
- Orthogonal Validation : Use CRISPR-engineered cell lines to isolate target-specific effects from off-target interactions .
- Meta-Analysis : Aggregate data from public repositories (e.g., ChEMBL) to identify trends in structure-activity relationships (SAR) .
Q. What strategies optimize enantiomeric purity during large-scale synthesis of 7,7-Dimethylspiro[3.5]nonan-2-amine hydrochloride for preclinical studies?
- Methodological Answer :
- Chiral Resolution : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC separation of enantiomers .
- Asymmetric Catalysis : Use palladium-catalyzed cyclization with chiral ligands (e.g., BINAP) to directly synthesize the desired enantiomer .
- Process Control : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
